molecular formula C17H12ClN3O3S B6091632 (5Z)-2-(3-chloro-4-methylphenyl)imino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one

(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B6091632
M. Wt: 373.8 g/mol
InChI Key: YOMOGSWTWIIMCI-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chloromethylphenyl group, and a nitrophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3-chloro-4-methylphenyl)imino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one typically involves the condensation of 3-chloro-4-methylaniline with 4-nitrobenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloromethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (5Z)-2-(3-chloro-4-methylphenyl)imino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its antimicrobial properties could lead to the development of new antibiotics, while its anticancer activity is of interest for cancer treatment research.

Industry

Industrially, this compound can be used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of (5Z)-2-(3-chloro-4-methylphenyl)imino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

Compared to these similar compounds, (5Z)-2-(3-chloro-4-methylphenyl)imino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one stands out due to its thiazolidinone ring and the presence of both chloromethyl and nitrophenyl groups. These structural features contribute to its unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S/c1-10-2-5-12(9-14(10)18)19-17-20-16(22)15(25-17)8-11-3-6-13(7-4-11)21(23)24/h2-9H,1H3,(H,19,20,22)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMOGSWTWIIMCI-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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